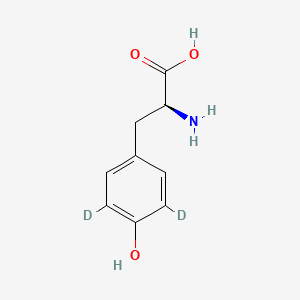

L-Tyrosin-d2-1

Übersicht

Beschreibung

L-4-Hydroxyphenyl-3,5-d2-alanine is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.

The exact mass of the compound L-4-Hydroxyphenyl-3,5-d2-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-4-Hydroxyphenyl-3,5-d2-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-4-Hydroxyphenyl-3,5-d2-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biokatalytische Derivatisierung

L-Tyrosin-d2-1: spielt eine zentrale Rolle im Bereich der Biokatalyse, wo es einer Derivatisierung unterzogen wird, um wertvolle Chemikalien für die Pharma-, Lebensmittel- und Kosmetikindustrie zu produzieren. Enzymatische Biokatalysatoren können seine funktionellen Gruppen modifizieren, um Verbindungen wie L-3,4-Dihydroxyphenylalanin, Tyramin und 4-Hydroxyphenylbrenztraubensäure zu erzeugen. Diese Derivate finden vielfältige Anwendungen, von medizinischen Behandlungen bis hin zu Geschmacksverstärkern .

Stressminderung

Im Bereich der Neurowissenschaften wird This compound auf sein Potenzial untersucht, stressbedingte kognitive und körperliche Leistungsbeeinträchtigungen zu lindern. Als Vorläufer von Katecholamin-Neurotransmittern kann es helfen, die kognitive Funktion unter Stressbedingungen aufrechtzuerhalten, indem es die Depletion von Neurotransmittern wie Dopamin und Noradrenalin verhindert .

Neurochemische Forschung

This compound: dient als wichtiges Forschungsinstrument in der Neurochemie, um die Synthese und Regulation von Katecholaminen zu verstehen. Seine Rolle als Vorläufer bei der Biosynthese von Neurotransmittern ist von grundlegender Bedeutung für Studien zur Gehirnfunktion und Störungen, die mit Neurotransmitter-Ungleichgewichten zusammenhängen .

Enzymkatalyse

Die Verbindung ist auch in der Forschung zur Enzymkatalyse von Bedeutung. Aufgrund seiner reaktiven phenolischen Hydroxylgruppe ist es ein Substrat für verschiedene enzymatische Reaktionen, die zur Synthese von heterocyclischen Verbindungen führen. Diese Reaktionen sind entscheidend für die Entwicklung nachhaltigerer und spezifischerer chemischer Produktionsmethoden .

Pharmazeutische Entwicklung

In der Pharmaindustrie wird This compound zur Synthese von Analoga und Derivaten verwendet, die als pharmazeutisch wirksame Stoffe (APIs) dienen. Seine Derivate sind essenziell für die Entwicklung von Medikamenten zur Behandlung einer Reihe von Erkrankungen, darunter Stoffwechselstörungen und neurologische Krankheiten .

Nahrungsergänzungsmittel

Als Nahrungsergänzungsmittel wird This compound auf sein Potenzial untersucht, die Wachsamkeit, Aufmerksamkeit und Konzentration zu verbessern. Es ist besonders interessant in Situationen, in denen Umweltstressoren wie extremes Wetter oder große Höhen die kognitive Funktion beeinträchtigen können .

Kosmetikindustrie

In der Kosmetik werden Derivate von This compound aufgrund ihrer antioxidativen Eigenschaften verwendet. Sie können die Haut vor oxidativem Stress schützen und werden in Formulierungen für Anti-Aging-Cremes und Sonnenschutzmittel verwendet .

Lebensmittelindustrie

Schließlich werden in der Lebensmittelindustrie Derivate von This compound als Geschmacksverstärker und Konservierungsstoffe verwendet. Sie tragen zum Geschmack und zur Haltbarkeit verschiedener Lebensmittelprodukte bei und sind daher ein wichtiger Bestandteil der lebensmittelwissenschaftlichen Forschung .

Wirkmechanismus

Target of Action

L-Tyrosine-d2-1, also known as L-4-Hydroxyphenyl-3,5-d2-alanine or (2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid, is a deuterium-labeled form of L-Tyrosine . L-Tyrosine is a non-essential amino acid that plays a crucial role in the synthesis of proteins in the body . The primary targets of L-Tyrosine-d2-1 are the same as those of L-Tyrosine, which include enzymes, thyroid hormones, and melanin . It also plays a significant role in communication between nerve cells .

Mode of Action

The mode of action of L-Tyrosine-d2-1 is similar to that of L-Tyrosine. It acts as a precursor in the synthesis of neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

L-Tyrosine-d2-1 is involved in various biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine-derived metabolites, tocopherols, plastoquinone, and ubiquinone are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

The pharmacokinetics of L-Tyrosine-d2-1 is expected to be similar to that of L-Tyrosine. In general, L-Tyrosine is known to have good gastrointestinal absorption and is orally bioavailable .

Result of Action

The molecular and cellular effects of L-Tyrosine-d2-1 are likely to be similar to those of L-Tyrosine. For instance, L-Tyrosine helps in the production of enzymes, thyroid hormones, and melanin, and aids in communication between nerve cells . It also plays a role in suppressing translesion DNA synthesis in epithelial ovarian cancer cells under chemotherapy .

Biochemische Analyse

Biochemical Properties

L-Tyrosine-d2-1 plays a significant role in biochemical reactions. It is an essential precursor for the synthesis of catecholamines, including L-DOPA, tyramine, and dopamine . It interacts with enzymes such as tyrosinase, which converts tyrosine to L-DOPA . The chiral α-amino group of L-Tyrosine-d2-1 can undergo five different derivatizations .

Cellular Effects

The effects of L-Tyrosine-d2-1 on various types of cells and cellular processes are profound. It influences cell function by participating in the synthesis of compounds such as neurotransmitters and melanin . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, given its role as a precursor to several key biomolecules .

Molecular Mechanism

At the molecular level, L-Tyrosine-d2-1 exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, tyrosinase catalyzes the hydroxylation of L-Tyrosine-d2-1 to catechol, and the subsequent oxidation to o-quinone .

Metabolic Pathways

L-Tyrosine-d2-1 is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and can affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-ZQCIBQAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473726 | |

| Record name | L-4-Hydroxyphenyl-3,5-d2-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30811-19-9 | |

| Record name | L-4-Hydroxyphenyl-3,5-d2-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30811-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

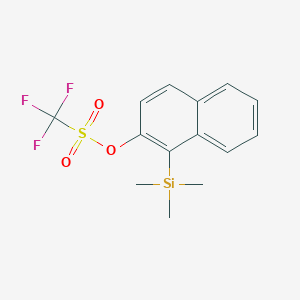

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

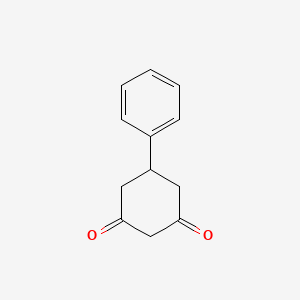

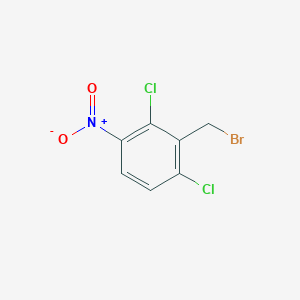

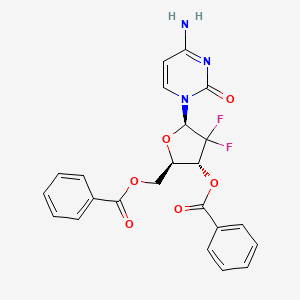

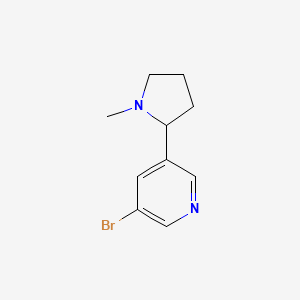

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)